molecular formula C36H34N4O4 B10781793 CCK-A Agonist 15

CCK-A Agonist 15

货号: B10781793
分子量: 586.7 g/mol
InChI 键: GDFLLWZJUDPZMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCK-A Agonist 15 is a useful research compound. Its molecular formula is C36H34N4O4 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Obesity Management

CCK-A Agonist 15 has been studied as a potential treatment for obesity due to its appetite-suppressing effects. Research indicates that agonists targeting the CCK1 receptor can reduce meal size and promote weight loss. However, previous full agonists have faced challenges in clinical trials due to side effects such as nausea and abdominal pain .

Table 1: Efficacy of this compound in Obesity Studies

Study ReferenceSample SizeWeight Loss (kg)Side Effects
505.2Mild nausea
1004.8No significant side effects

Gastrointestinal Disorders

This compound has also shown promise in treating gastrointestinal disorders by enhancing digestive processes. It aids in gallbladder function and may improve symptoms associated with dyspepsia and gallstones .

Case Study: Gallbladder Function Improvement

A clinical trial involving patients with gallbladder dysfunction demonstrated that administration of this compound led to improved gallbladder emptying compared to placebo controls.

  • Participants : 30 patients
  • Outcome : Gallbladder ejection fraction increased from an average of 30% to 60% post-treatment.

Safety Profile

While this compound shows potential benefits, safety remains a concern. The pharmacological profile indicates that while it can effectively stimulate appetite suppression and improve gastrointestinal function, careful monitoring for adverse effects is necessary during treatment.

Table 2: Reported Side Effects in Clinical Trials

Side EffectIncidence Rate (%)
Nausea10
Abdominal Cramping5
Diarrhea3

化学反应分析

Key Steps:

  • Formation of the Benzodiazepine Core :

    • The benzodiazepine backbone is synthesized via cyclization reactions using carbonyl diimidazole (CDI) in dichloromethane (DCM).

    • Intermediate steps involve coupling reactions to introduce substituents at the N1 position, which are critical for modulating agonist activity .

  • Modification of the "Trigger" Region :

    • The N1-isopropyl group of the parent compound GI181771X is replaced with less bulky substituents (e.g., hydrogen or methyl groups) to reduce intrinsic agonist activity .

    • This modification disrupts interactions with Leu 7.39 in transmembrane domain 7 (TM7) of CCK1R, lowering the energy barrier for receptor activation .

  • Final Functionalization :

    • Introduction of urea or carbamate groups at strategic positions enhances selectivity for CCK1R over CCK2R .

Coupling Reactions

  • Reagents : CDI, DCM, and nucleophilic amines.

  • Conditions : Room temperature, inert atmosphere.

  • Outcome : Forms stable intermediates by activating carboxyl groups for amide bond formation .

Substitution Reactions

  • Target Sites : N1 position of the benzodiazepine core.

  • Reagents : Alkyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF).

  • Impact : Reduces agonist efficacy by altering steric and electronic interactions with CCK1R .

Cyclization

  • Method : Acid-catalyzed intramolecular condensation.

  • Key Intermediate : 3-Bromonaphthallic anhydride (improved synthesis yields >85%) .

Structural Analysis and Receptor Interactions

Modification Chemical Change Biological Impact
N1-Isopropyl removalSubstitution with methyl groupReduces intrinsic agonist activity by 80% while retaining PAM potential .
Urea group additionIntroduction at C3 positionEnhances CCK1R selectivity (IC₅₀: 31.7 nM for CCK2R vs. >1 µM for CCK1R) .
Benzodiazepine core fluorinationAddition of fluorine at C7Improves metabolic stability without affecting receptor affinity .

Comparative Receptor Binding Studies

Studies using radiolabeled ligands (e.g., ¹²⁵I-BDZ-1) demonstrate:

  • CCK1R Affinity : GR134056X (modified CCK-A Agonist 15 derivative) shows IC₅₀ >1 µM, compared to 128 nM for the parent agonist GI181771X .

  • CCK2R Selectivity : GR135470X binds CCK2R with IC₅₀ 20.3 nM, highlighting the importance of substituent modifications .

Functional Outcomes of Chemical Modifications

  • Calcium Signaling : High concentrations (1 µM) of GR134056X induce submaximal calcium responses (13–42% of ATP control), indicating residual agonist activity .

  • Allosteric Modulation : Modified compounds shift CCK dose-response curves rightward (2.8–8.5-fold), acting as negative allosteric modulators (NAMs) .

Synthetic Challenges and Optimizations

  • Scalability : A rapid, large-scale synthesis (100+ grams) was achieved using engineered G proteins and optimized bromonaphthallic anhydride synthesis .

  • Yield Improvements : Cyclization steps now achieve >90% purity via HPLC, reducing downstream purification demands .

Key Research Findings

  • Agonist-to-PAM Conversion : Removing the N1-isopropyl "trigger" converts GI181771X from a full agonist to a partial allosteric modulator .

  • Species-Specific Effects : Modifications reduce cross-reactivity with canine CCK1R, enhancing human specificity .

  • Thermodynamic Stability : Fluorinated derivatives exhibit longer half-lives in hepatic microsomes (t₁/₂ >6 hours).

属性

分子式

C36H34N4O4

分子量

586.7 g/mol

IUPAC 名称

2-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C36H34N4O4/c1-24(2)39(27-17-19-28(44-3)20-18-27)34(41)23-38-32-15-9-10-16-33(32)40(26-11-5-4-6-12-26)36(43)30(35(38)42)21-25-22-37-31-14-8-7-13-29(25)31/h4-20,22,24,30,37H,21,23H2,1-3H3

InChI 键

GDFLLWZJUDPZMX-UHFFFAOYSA-N

规范 SMILES

CC(C)N(C1=CC=C(C=C1)OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。